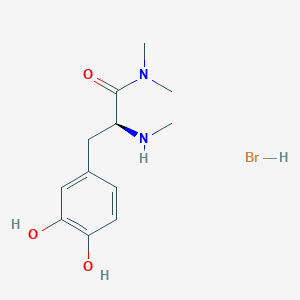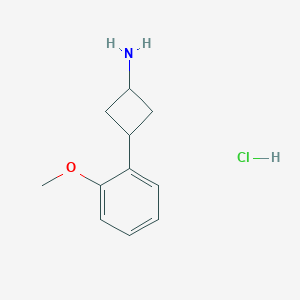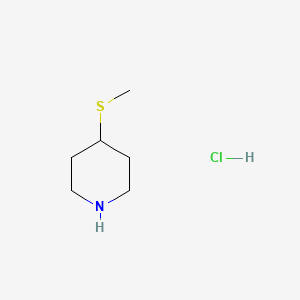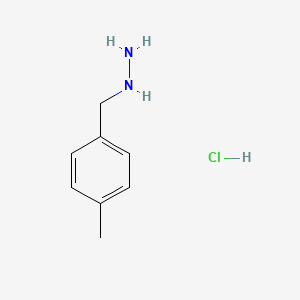![molecular formula C13H20ClFN2O B1463652 5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185300-63-3](/img/structure/B1463652.png)
5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride is an example of a chemical entity that has been explored for its potential as an antidepressant drug due to its facilitation of 5-HT neurotransmission. The development of a safe, efficient, and large-scale chromatography-free process for synthesizing this compound highlights the chemical's relevance in pharmaceutical research and development. This process optimization included various chemical synthesis steps such as Fischer indole synthesis and coupling of resultant fragments to prepare the drug substance, demonstrating the compound's importance in the synthesis of new therapeutic agents (Anderson et al., 1997).
Molecular Imaging and Neuroscience
Another significant application of related compounds, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, involves their use as molecular imaging probes, particularly in positron emission tomography (PET) studies. This specific derivative has been utilized to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control groups. These studies not only provide insights into the neurobiological underpinnings of Alzheimer's disease but also underscore the compound's utility in neuroscientific research, offering a non-invasive means to study receptor distributions and densities in living brains (Kepe et al., 2006).
DNA-Drug Interactions
In a different context, related compounds have been studied for their interactions with DNA, which is crucial for understanding the mechanisms of drug action at a molecular level. Surface Plasmon Resonance (SPR) has been employed to measure the interactions between drugs like 2,7-bis[(diethylamino)-ethoxy]-fluoren-9-one dihydrochloride and synthetic self-complementary DNA. Such studies are essential for elucidating how drugs interact with genetic material, which is fundamental in drug design and development, especially for therapeutic agents aimed at targeting genetic pathways or DNA viruses (Bischoff et al., 1998).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride involves the reaction of 5-Fluoro-2-nitrophenol with 2-(1-piperidinyl)ethanol to form the corresponding ether. The ether is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "5-Fluoro-2-nitrophenol", "2-(1-piperidinyl)ethanol", "Lithium aluminum hydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-Fluoro-2-nitrophenol is reacted with 2-(1-piperidinyl)ethanol in the presence of a base such as potassium carbonate to form the corresponding ether.", "Step 2: The ether is then reduced to the amine using a reducing agent such as lithium aluminum hydride.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt." ] } | |
Número CAS |
1185300-63-3 |
Fórmula molecular |
C13H20ClFN2O |
Peso molecular |
274.76 g/mol |
Nombre IUPAC |
5-fluoro-2-(2-piperidin-1-ylethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C13H19FN2O.ClH/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16;/h4-5,10H,1-3,6-9,15H2;1H |
Clave InChI |
WKWVBNUCADWLGJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)F)N.Cl.Cl |
SMILES canónico |
C1CCN(CC1)CCOC2=C(C=C(C=C2)F)N.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)

![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)


![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)

![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)


![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)
